molecular formula C11H12N2O3 B8603667 2-(1-hydroxy-1-methylethyl)-1H-benzoimidazole-4-carboxylic acid

2-(1-hydroxy-1-methylethyl)-1H-benzoimidazole-4-carboxylic acid

Cat. No. B8603667
M. Wt: 220.22 g/mol
InChI Key: KQMKOHGQEHYYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-hydroxy-1-methylethyl)-1H-benzoimidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-hydroxy-1-methylethyl)-1H-benzoimidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-hydroxy-1-methylethyl)-1H-benzoimidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(1-hydroxy-1-methylethyl)-1H-benzoimidazole-4-carboxylic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-11(2,16)10-12-7-5-3-4-6(9(14)15)8(7)13-10/h3-5,16H,1-2H3,(H,12,13)(H,14,15)

InChI Key

KQMKOHGQEHYYGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(C=CC=C2N1)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-diaminobenzoic acid methyl ester (1.5 g, 9.2 mmol) in 4 M HCl (50 mL) was added 2-hydroxyisobutyric acid (2.87 g, 27.6 mmol). The mixture was stirred at ˜90° C. for 24 h. It was neutralized by use of aqueous sodium hydroxide solution to pH ˜3, and concentrated to dryness. The residue was suspended in methanol, and filtered through a filter paper. The filtrate was concentrated and the residue was rinsed with ether. The remaining solid residue was dissolved in ethyl acetate, and washed with brine solution. After drying over MgSO4, the organic solution was evaporated in vacuo, yielding the title intermediate as a pale yellow oil (˜800 mg). The crude product was used in the next step without further purification. (m/z): [M+H]+ calcd for C11H12N2O3 221.09. found 221.1. 1H-NMR (CD3OD) δ (ppm) 7.8 (dd, 1H), 7.7 (dd, 1H), 7.2 (m, 1H), 1.3 (s, 6H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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